4-chloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are often synthesized for use in medicinal chemistry due to their diverse range of biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives often involve coupling reactions with various reagents .Scientific Research Applications
Synthesis and Potential Applications
4-chloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide belongs to a class of compounds with significant scientific interest due to their potential in various fields of research. Although the specific compound was not directly found in the literature, closely related benzothiazole and sulfonamide derivatives have demonstrated a wide range of applications, from medicinal chemistry to materials science.
Medicinal Chemistry Applications
Compounds similar to this compound have shown promising biological activities, including antimicrobial, antitubercular, anticancer, and anti-inflammatory properties. For example, benzothiazole derivatives have been investigated for their anti-tubercular activity against Mycobacterium tuberculosis, exhibiting promising IC50 values and non-cytotoxic nature against human cancer cell lines, which suggests their potential as lead compounds in the anti-tubercular drug discovery process (Nimbalkar et al., 2018). Additionally, benzothiazole sulfonamide derivatives have been studied for their anticancer activity, showing significant inhibitory effects against various human cancer cell lines, indicating their potential in cancer therapy (González-Álvarez et al., 2013).
Materials Science Applications
Benzothiazole derivatives have also been explored in the field of materials science, particularly in the development of corrosion inhibitors and in the optimization of organic photovoltaic (OPV) cell performance. For instance, benzothiazole sulfonamide derivatives were studied for their corrosion inhibiting effect against steel in acidic environments, demonstrating high inhibition efficiencies and suggesting their usefulness in protecting metal surfaces (Hu et al., 2016). In another study, the incorporation of dimethyl sulfoxide in solutions of poly[N-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (PCDTBT) was found to improve the morphology of OPV cells, leading to enhanced photovoltaic performance (Chu et al., 2011).
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells.
Mode of Action
The compound interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . This interaction inhibits the normal functioning of the SDH enzyme, thereby affecting the energy production in cells.
Pharmacokinetics
The compound’s molecular weight, which is183.635 Da , suggests that it may have good bioavailability as compounds with a molecular weight under 500 Da typically have better absorption and distribution in the body.
Future Directions
Properties
IUPAC Name |
4-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c1-20(2)25(22,23)12-7-8-13-14(9-12)24-16(18-13)19-15(21)10-3-5-11(17)6-4-10/h3-9H,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWXXYDWLJZZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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